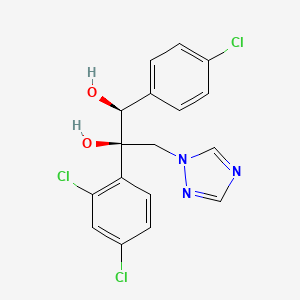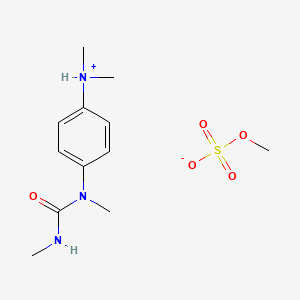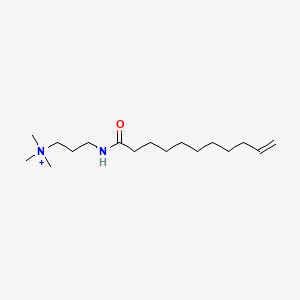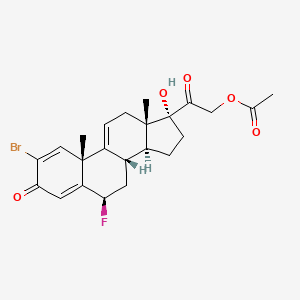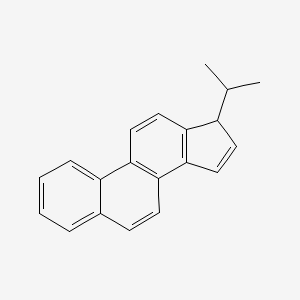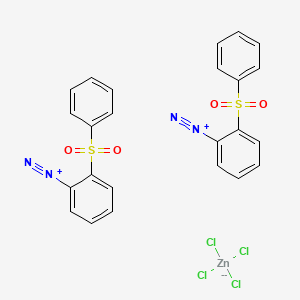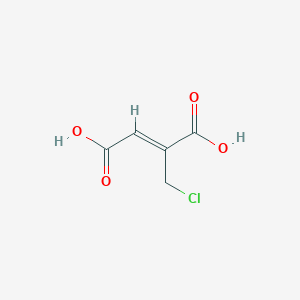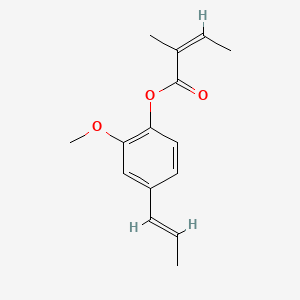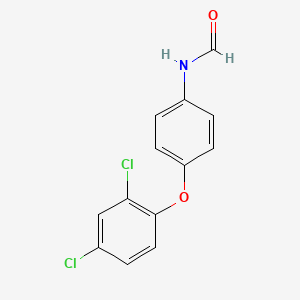
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide is a chemical compound with the molecular formula C13H9Cl2NO2 It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 2,4-dichlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-Dichlorophenoxy)phenyl)formamide typically involves the reaction of 4-(2,4-dichlorophenoxy)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-(2,4-Dichlorophenoxy)aniline+Formic acid→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-(2,4-Dichlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(2,4-Dichlorophenoxy)phenyl)-N-hydroxyformamide
- 4-(2,4-Dichlorophenoxy)aniline
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
N-(4-(2,4-Dichlorophenoxy)phenyl)formamide is unique due to its specific substitution pattern and the presence of both formamide and dichlorophenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
53552-01-5 |
|---|---|
Molekularformel |
C13H9Cl2NO2 |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
N-[4-(2,4-dichlorophenoxy)phenyl]formamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-1-6-13(12(15)7-9)18-11-4-2-10(3-5-11)16-8-17/h1-8H,(H,16,17) |
InChI-Schlüssel |
OTIPMCASPYRJGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC=O)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
